Estrogenic Scaffold Activity: Dimethylmatairesinol Serves as a Baseline Comparator for Semisynthetic Lignan Derivatives
Dimethylmatairesinol (compound 2) was employed as a natural dibenzylbutyrolactone scaffold in a 2024 design and semisynthesis study of ERα-targeting lignan derivatives (3–16). The study evaluated its intrinsic estrogenic/antiestrogenic activity in human ER+ breast cancer cells using an ERE-driven reporter gene assay. At a coincubation concentration of 5 μM, dimethylmatairesinol did not induce significant reporter gene expression alone but, when coincubated with increasing concentrations of estradiol (E2, 0.01 pM to 1 nM), reduced both the potency and efficacy of the pure agonist E2 [1]. This antiestrogenic effect was comparable to other lignan derivatives in the series. In a TR-FRET competitive binding assay against recombinant human ERα-LBD, the lignan derivatives exhibited IC₅₀ values ranging from 0.16 μM (compound 14) to 6 μM (compound 4). While the exact IC₅₀ of dimethylmatairesinol itself was not reported among the most potent, its role as a foundational scaffold from which higher-potency derivatives were generated establishes it as a critical comparator and synthetic starting point [1].
| Evidence Dimension | Antiestrogenic effect in ERE-driven reporter gene assay |
|---|---|
| Target Compound Data | 5 μM coincubation with E2 (0.01 pM to 1 nM) reduced E2 potency and efficacy |
| Comparator Or Baseline | Pure agonist estradiol (E2) alone; lignan derivatives 1, 3, 4, 7, 8, 9, 11, 13, 14 showed similar antiestrogenic profiles |
| Quantified Difference | Reduction in both potency and efficacy of E2; IC₅₀ range for derivative binding: 0.16 μM to 6 μM |
| Conditions | Human ER+ breast cancer cells; ERE-driven luciferase reporter; TR-FRET competitive binding assay with rhERα-LBD |
Why This Matters
For researchers developing ERα-targeted lignan derivatives, dimethylmatairesinol provides a validated, commercially available scaffold with documented baseline activity against which novel semisynthetic analogs can be quantitatively compared.
- [1] Rubio C, et al. Design, Semisynthesis, and Estrogenic Activity of Lignan Derivatives from Natural Dibenzylbutyrolactones. Pharmaceuticals. 2022;15(5):585. DOI: 10.3390/ph15050585. View Source
